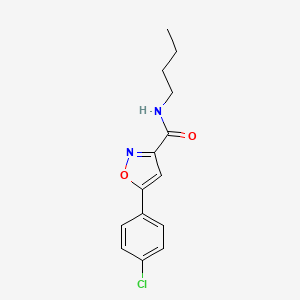![molecular formula C12H18N2O3S B4728870 N-isopropyl-3-methyl-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4728870.png)
N-isopropyl-3-methyl-4-[(methylsulfonyl)amino]benzamide
描述
N-isopropyl-3-methyl-4-[(methylsulfonyl)amino]benzamide, commonly known as MS-275, is a potent and selective inhibitor of histone deacetylases (HDACs). HDACs are enzymes that play a crucial role in the regulation of gene expression by removing acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression. MS-275 has been extensively studied in the field of epigenetics and has shown promising results in the treatment of various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases.
作用机制
MS-275 is a selective inhibitor of N-isopropyl-3-methyl-4-[(methylsulfonyl)amino]benzamide, specifically targeting HDAC1 and HDAC3. By inhibiting this compound, MS-275 leads to the accumulation of acetylated histones, resulting in chromatin relaxation and transcriptional activation of genes involved in various cellular processes. MS-275 also affects the acetylation status of non-histone proteins, leading to the modulation of various signaling pathways involved in cell survival, proliferation, and differentiation.
Biochemical and Physiological Effects
MS-275 has been shown to have a range of biochemical and physiological effects in various cell types and animal models. In cancer cells, MS-275 induces cell cycle arrest, apoptosis, and differentiation by regulating the expression of genes involved in these processes. In neurodegenerative disorders, MS-275 improves cognitive function and reduces inflammation by modulating the expression of genes involved in synaptic plasticity and neuroinflammation. Inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease have also been studied with MS-275, showing a reduction in inflammation and tissue damage.
实验室实验的优点和局限性
MS-275 has several advantages for lab experiments, including its high potency and selectivity for HDAC1 and HDAC3, its ability to cross the blood-brain barrier, and its low toxicity. However, MS-275 also has some limitations, including its poor solubility in water and its potential to induce off-target effects on non-HDAC proteins.
未来方向
For research include combination therapy, development of analogs, investigation in other diseases, and study in viral infections.
科学研究应用
MS-275 has been extensively studied in various preclinical and clinical studies for its potential therapeutic applications. In cancer research, MS-275 has shown promising results as an anti-tumor agent by inducing cell cycle arrest, apoptosis, and differentiation of cancer cells. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy.
In neurodegenerative disorders, MS-275 has been shown to improve cognitive function and reduce inflammation in animal models of Alzheimer's disease and multiple sclerosis. Inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease have also been studied with MS-275, showing a reduction in inflammation and tissue damage.
属性
IUPAC Name |
4-(methanesulfonamido)-3-methyl-N-propan-2-ylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3S/c1-8(2)13-12(15)10-5-6-11(9(3)7-10)14-18(4,16)17/h5-8,14H,1-4H3,(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRQAOEUKNNWKHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NC(C)C)NS(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[3-(4-bromo-2-isopropylphenoxy)propyl]-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B4728792.png)
![4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]benzamide](/img/structure/B4728793.png)



![N-[2-(benzyloxy)-3-methoxybenzyl]propan-2-amine hydrochloride](/img/structure/B4728812.png)

![N-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(4-methoxyphenyl)urea](/img/structure/B4728827.png)
![N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B4728852.png)
![5-methyl-N-(pentafluorophenyl)-4-{[3-(trifluoromethyl)phenoxy]methyl}-3-isoxazolecarboxamide](/img/structure/B4728853.png)
![methyl 2-{3-[(4-chloro-3-methylphenoxy)methyl]-4-methoxyphenyl}-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate](/img/structure/B4728859.png)
![2-[(4-chlorophenoxy)methyl]-8,9-diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4728860.png)
![2,3,4,5,6-pentafluoro-N-[2-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B4728865.png)
![4-methyl-N-[1-(4-morpholinylcarbonyl)-2-(3-nitrophenyl)vinyl]benzamide](/img/structure/B4728881.png)